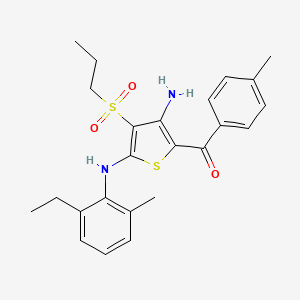

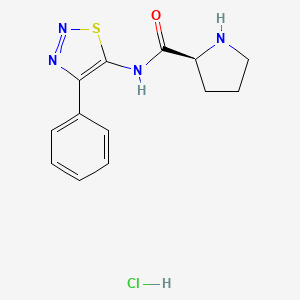

![molecular formula C12H14O2 B2760939 1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one CAS No. 54064-36-7](/img/structure/B2760939.png)

1-[2-(4-methoxyphenyl)cyclopropyl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure and Synthesis

- The crystal structure of a derivative, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, showcases cyclohexane rings in chair and half-chair conformations, indicating its potential for complex molecular architecture (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).

Chemical Reactions and Modifications

- Research on 1,7-difunctionalized cycloheptatrienes suggests that derivatives of the parent compound undergo complex reactions, offering pathways for synthesizing novel organic molecules with potentially useful properties (M. Cavazza, Gioia Morganti, F. Pietra, 1979).

Antifolate Properties

- Synthesis and study of antifolate properties of 5,10-ethano-5,10-dideazaaminopterin, derived from 2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclopropane, indicate potential in vitro efficacy similar to methotrexate in terms of DHFR and L1210 cell growth inhibition, demonstrating the therapeutic applications of such derivatives (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).

Metabolic Interactions and Biological Studies

- A study on the interactions of major metabolites of prasugrel with cytochromes P450 highlights the biotransformation involved in the metabolism of compounds related to 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone, revealing insights into drug metabolism and pharmacokinetics (J. Rehmel, J. Eckstein, N. Farid, et al., 2006).

Spectroscopic and Calorimetric Studies

- Spectroscopic and calorimetric studies on methylenecyclopropane rearrangements triggered by photoinduced electron transfer in derivatives of 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone provide deep insights into the reaction mechanisms and energetic pathways, contributing to the understanding of organic photochemistry (H. Ikeda, K. Akiyama, Yasutake Takahashi, et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other cyclopropyl compounds

Biochemical Pathways

Cyclopropyl compounds are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

Its molecular weight (190.238 Da ) and LogP value (1.63 ) fall within the range generally considered favorable for oral bioavailability.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(13)11-7-12(11)9-3-5-10(14-2)6-4-9/h3-6,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFHCHHNJJMKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

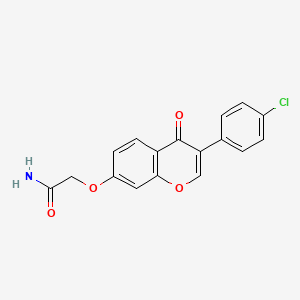

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2760859.png)

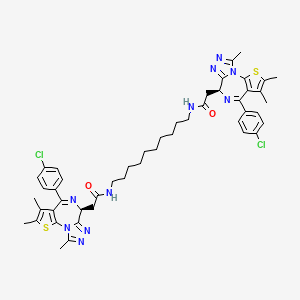

![1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole](/img/structure/B2760867.png)

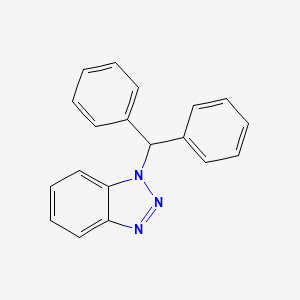

![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)

![2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2760869.png)

![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)